molecular formula C10H10N2 B3115819 2-(3-Methylphenyl)-1H-imidazole CAS No. 21202-37-9

2-(3-Methylphenyl)-1H-imidazole

Cat. No. B3115819
CAS RN: 21202-37-9
M. Wt: 158.2 g/mol
InChI Key: WPDPLDCNQCWWEC-UHFFFAOYSA-N
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Description

Compounds like “2-(3-Methylphenyl)-1H-imidazole” belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are commonly used in a variety of applications, including as intermediates in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of primary amines with α-haloketones . The specific synthesis process for “2-(3-Methylphenyl)-1H-imidazole” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “2-(3-Methylphenyl)-1H-imidazole” would include a 3-methylphenyl group attached to one of the carbon atoms in the imidazole ring.


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “2-(3-Methylphenyl)-1H-imidazole” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Some imidazole derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

Like all chemicals, imidazole derivatives can pose certain safety hazards. These can include toxicity, flammability, and reactivity . The specific hazards associated with “2-(3-Methylphenyl)-1H-imidazole” would depend on its specific structure and properties.

Future Directions

Research into imidazole derivatives is ongoing, with many potential applications in fields such as medicine and agriculture . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their biological activity .

properties

IUPAC Name

2-(3-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDPLDCNQCWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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